2-(Piperidin-4-yloxy)pyridine
Overview
Description
“2-(Piperidin-4-yloxy)pyridine” is an organic compound that is part of a collection of unique chemicals . It’s used as a reagent to prepare optically active 4-[(4-chlorophenyl-2-pyridyl)methoxy]piperidine, a compound used as an intermediate in the synthesis of antihistamines and antiallergy agents .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied and published . For instance, one approach involves [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components to access pyridines .Molecular Structure Analysis
The molecular formula of “2-(Piperidin-4-yloxy)pyridine” is C10H14N2O . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical And Chemical Properties Analysis
The molecular weight of “2-(Piperidin-4-yloxy)pyridine” is 178.23 . It is a solid at room temperature .Scientific Research Applications
Piperidine derivatives are widely used in various scientific fields due to their significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Here are some general applications:
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Pharmaceutical Industry
- Summary of Application : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of Application : The methods of application or experimental procedures vary depending on the specific drug and its intended use. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
- Results or Outcomes : The results or outcomes also depend on the specific drug and its intended use. For instance, the 2-amino-4-(1-piperidine) pyridine derivatives showed potential as a dual inhibitor for ALK and ROS1 .
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Organic Chemistry
- Summary of Application : Piperidine derivatives are important synthetic fragments for designing drugs . They play a significant role in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Methods of Application : One example of a method of application is the one-pot sequential Suzuki–Miyaura coupling and hydrogenation carried out under mild conditions .
- Results or Outcomes : The outcomes of these reactions are various piperidine derivatives that can be used in the synthesis of biologically active piperidines .
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Natural Compounds
- Summary of Application : Piperidine is found in natural compounds such as piperine, a true alkaloid found in plants of the Piperaceae family . Piperine shows powerful antioxidant action and has activity against cancer, inflammation, hypertension, and asthma .
- Methods of Application : The methods of application or experimental procedures vary depending on the specific compound and its intended use. For example, piperine was found to have antidepressant-like effects when given to mice with chronic mild stress .
- Results or Outcomes : The outcomes of these applications are various natural compounds that can be used in the synthesis of biologically active piperidines .
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Synthetic Medicinal Blocks
- Summary of Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Results or Outcomes : The outcomes of these applications are various piperidine derivatives that can be used in the synthesis of biologically active piperidines .
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Chemical Industry
- Summary of Application : Piperidine is an organic compound that is widely used as a building block and reagent in synthesizing organic compounds .
- Methods of Application : One example of a method of application is the one-pot sequential Suzuki–Miyaura coupling and hydrogenation carried out under mild conditions .
- Results or Outcomes : The outcomes of these reactions are various piperidine derivatives that can be used in the synthesis of organic compounds .
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Biological Activity
- Summary of Application : Piperidine derivatives show a wide variety of biological activities. They are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
- Methods of Application : The methods of application or experimental procedures vary depending on the specific compound and its intended use. For example, several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
- Results or Outcomes : The outcomes of these applications are various piperidine derivatives that can be used in the synthesis of biologically active piperidines .
Safety And Hazards
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different therapeutic applications, and their importance in the field of drug discovery is being recognized . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-4-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIOVHPKOZEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403911 | |
Record name | 2-(piperidin-4-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yloxy)pyridine | |
CAS RN |
127806-46-6 | |
Record name | 2-(piperidin-4-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-4-yloxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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